8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 2-methylchromen-4-one.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in the presence of catalysts, solvents, and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one: Lacks the dimethylaminomethyl group.
8-Dimethylaminomethyl-7-hydroxy-2-methyl-chromen-4-one: Lacks the 2-methoxy-phenoxy group.
Uniqueness
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both the dimethylaminomethyl and 2-methoxy-phenoxy groups, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12-19(26-17-8-6-5-7-16(17)24-4)18(23)13-9-10-15(22)14(11-21(2)3)20(13)25-12/h5-10,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPQFQJMRFACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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